Exherin

Catalog No.
S527675
CAS No.
229971-81-7
M.F
C22H34N8O6S2
M. Wt
570.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exherin

CAS Number

229971-81-7

Product Name

Exherin

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide

Molecular Formula

C22H34N8O6S2

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1

InChI Key

FQVLRGLGWNWPSS-BXBUPLCLSA-N

SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C

Solubility

Soluble in 5% HCl aqueous solution, slightly soluble in water at room temperature, not soluble in water at low temperature.

Synonyms

NSC729477; ADH1; ADH-1; ADH 1. Brand name: Exherin; Exherin free base

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C

Description

The exact mass of the compound Exherin is 570.20427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in 5% HCl aqueous solution, slightly soluble in water at room temperature, not soluble in water at low temperature.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Exherin, also known as ADH-1, is a small molecule that has been investigated for its potential use in cancer treatment. Its primary function lies in its ability to target N-cadherin, a cell adhesion molecule. N-cadherin plays a crucial role in cell-to-cell interactions and is involved in various cellular processes, including tumor progression and metastasis [].

Disrupting Cell Adhesion in Cancer

Cancer cells often exhibit increased N-cadherin expression, which contributes to their ability to invade surrounding tissues and metastasize to distant organs. Exherin acts as a selective anti-N-cadherin agent. By binding to N-cadherin, it disrupts the adhesion between cancer cells, potentially hindering their migration and invasion [].

Exherin, also known as ADH-1, is a cyclic pentapeptide with the chemical formula associated with its CAS number 229971-81-7. Developed by Adherex Technologies, Exherin functions primarily as a vascular-targeting drug. It acts as an antagonist to N-cadherin, a protein involved in cell adhesion and signaling processes. This compound is notable for its potential in disrupting tumor vasculature, thereby inhibiting tumor growth and metastasis .

Exherin's mechanism of action revolves around its interaction with N-cadherin. N-cadherin is a cell adhesion molecule found in various tissues, including tumor blood vessels [, ]. By binding to N-cadherin, Exherin disrupts the interaction between endothelial cells, pericytes, and tumor cells, which are all crucial for maintaining a functional tumor vasculature [, ]. This disruption can lead to:

  • Vascular Disruption: Weakened blood vessel walls due to the loss of cell adhesion, potentially leading to hemorrhage and blood flow restriction within the tumor [].
  • Inhibition of Tumor Cell Growth: Disrupted blood flow can starve tumor cells of essential nutrients and oxygen, hindering their growth [].
  • Induction of Apoptosis: Exherin might trigger programmed cell death (apoptosis) in endothelial and tumor cells due to disrupted signaling pathways [].

Exherin's primary chemical reaction involves its binding to N-cadherin. This competitive inhibition leads to a disruption of the interactions that N-cadherin mediates between cells, particularly in the context of tumor vasculature. The binding of Exherin alters the structural integrity of the vascular network within tumors, leading to increased permeability and subsequent vascular collapse .

The biological activity of Exherin is primarily centered around its role as a vascular disrupting agent. By inhibiting N-cadherin, Exherin induces apoptosis in endothelial cells and disrupts the formation of new blood vessels (angiogenesis). This action can significantly reduce the blood supply to tumors, leading to decreased tumor viability and growth. Clinical trials have demonstrated its effectiveness in patients with advanced solid tumors .

The synthesis of Exherin involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the cyclic structure characteristic of Exherin. The process typically includes:

  • Preparation of the Resin: A suitable resin is chosen to anchor the first amino acid.
  • Coupling Reactions: Amino acids are added one at a time, with coupling reagents facilitating the formation of peptide bonds.
  • Cyclization: The linear peptide is cyclized to form the final cyclic structure.
  • Cleavage and Purification: The product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography .

Exherin has several applications, primarily in oncology:

  • Cancer Therapy: As a vascular disrupting agent, it is being investigated for use in combination therapies to enhance the efficacy of traditional chemotherapeutics.
  • Research Tool: It serves as a valuable tool for studying N-cadherin's role in cell adhesion and signaling pathways in various biological contexts.

Interaction studies have shown that Exherin specifically binds to N-cadherin, leading to significant biological effects on endothelial cells. This binding prevents N-cadherin-mediated cell-cell adhesion, which is crucial for maintaining vascular integrity. Studies indicate that this interaction can lead to enhanced apoptosis in endothelial cells and reduced angiogenesis in tumors .

Exherin shares similarities with other compounds that target cell adhesion molecules or disrupt angiogenesis. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
CilengitideIntegrin antagonistTargets integrins involved in cell adhesion
ToceranibTyrosine kinase inhibitorInhibits multiple receptor tyrosine kinases
BevacizumabMonoclonal antibody against VEGFBlocks vascular endothelial growth factor
NintedanibTyrosine kinase inhibitorTargets multiple pathways involved in angiogenesis

Exherin's uniqueness lies in its specific targeting of N-cadherin, distinguishing it from other compounds that may target different pathways or proteins involved in tumor growth and angiogenesis. This specificity may provide unique therapeutic benefits in certain cancer types where N-cadherin plays a pivotal role .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

570.20427318 g/mol

Monoisotopic Mass

570.20427318 g/mol

Heavy Atom Count

38

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B058ME29VU

Sequence

CHAVC

Drug Indication

Investigated for use/treatment in breast cancer, cancer/tumors (unspecified), melanoma, ovarian cancer, and solid tumors.

Mechanism of Action

While ADH-1 has a single molecular target, N-cadherin, we believe its anti-cancer effect results from two distinct mechanisms of action - apoptosis and tumor vessel angiolysis. N-cadherin appears to act as a tumor cell survival factor. In cell culture studies, inhibition of N-cadherin binding between tumor cells has been shown to cause apoptosis of tumor cells, we believe as a result of disrupting the cadherin-regulated cell survival signals. ADH-1 also appears to disrupt the blood vessels needed for cancerous tumors to grow and flourish, with hemorrhaging having been noted in both our clinical and preclinical studies. We believe the mechanism for this disruption is either a competitive inhibition of the binding of cadherins between the endothelial cells of the tumor blood wall or apoptosis in tumor cells that form a part of the blood vessel wall, each leading to leakage and rupture of these vessels. The latter involves the phenomenon of tumor "mosaicism," in which tumor cells form a portion of the vascular wall (along with the endothelial cells). Induction of cell death of these tumor cells would result in tumor vascular disruption.

Wikipedia

ADH-1

Dates

Modify: 2023-08-15
1: Leitsch D, Williams CF, Lloyd D, Duchêne M. Unexpected properties of NADP-dependent secondary alcohol dehydrogenase (ADH-1) in Trichomonas vaginalis and other microaerophilic parasites. Exp Parasitol. 2013 Jul;134(3):374-80. doi: 10.1016/j.exppara.2013.03.034. Epub 2013 Apr 8. PubMed PMID: 23578856; PubMed Central PMCID: PMC3682184.
2: Yarom N, Stewart D, Malik R, Wells J, Avruch L, Jonker DJ. Phase I clinical trial of Exherin (ADH-1) in patients with advanced solid tumors. Curr Clin Pharmacol. 2013 Feb 1;8(1):81-8. PubMed PMID: 22280327.
3: Haseba T, Kameyama K, Mashimo K, Ohno Y. Dose-Dependent Change in Elimination Kinetics of Ethanol due to Shift of Dominant Metabolizing Enzyme from ADH 1 (Class I) to ADH 3 (Class III) in Mouse. Int J Hepatol. 2012;2012:408190. doi: 10.1155/2012/408190. Epub 2011 Nov 22. PubMed PMID: 22164338; PubMed Central PMCID: PMC3227458.
4: Yarom N, Stewart D, Avruch L, Malik R, Wells J, Jonker DJ. ADH-1 in the treatment of metastatic adrenocortical carcinoma--case report. Anticancer Res. 2011 Nov;31(11):3921-5. PubMed PMID: 22110220.
5: Beasley GM, Riboh JC, Augustine CK, Zager JS, Hochwald SN, Grobmyer SR, Peterson B, Royal R, Ross MI, Tyler DS. Prospective multicenter phase II trial of systemic ADH-1 in combination with melphalan via isolated limb infusion in patients with advanced extremity melanoma. J Clin Oncol. 2011 Mar 20;29(9):1210-5. doi: 10.1200/JCO.2010.32.1224. Epub 2011 Feb 22. PubMed PMID: 21343562.
6: Beasley GM, McMahon N, Sanders G, Augustine CK, Selim MA, Peterson B, Norris R, Peters WP, Ross MI, Tyler DS. A phase 1 study of systemic ADH-1 in combination with melphalan via isolated limb infusion in patients with locally advanced in-transit malignant melanoma. Cancer. 2009 Oct 15;115(20):4766-74. doi: 10.1002/cncr.24509. PubMed PMID: 19637344.
7: Perotti A, Sessa C, Mancuso A, Noberasco C, Cresta S, Locatelli A, Carcangiu ML, Passera K, Braghetti A, Scaramuzza D, Zanaboni F, Fasolo A, Capri G, Miani M, Peters WP, Gianni L. Clinical and pharmacological phase I evaluation of Exherin (ADH-1), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours. Ann Oncol. 2009 Apr;20(4):741-5. doi: 10.1093/annonc/mdn695. Epub 2009 Feb 3. PubMed PMID: 19190075.
8: Shintani Y, Fukumoto Y, Chaika N, Grandgenett PM, Hollingsworth MA, Wheelock MJ, Johnson KR. ADH-1 suppresses N-cadherin-dependent pancreatic cancer progression. Int J Cancer. 2008 Jan 1;122(1):71-7. PubMed PMID: 17721921.
9: Kelland L. Drug evaluation: ADH-1, an N-cadherin antagonist targeting cancer vascularization. Curr Opin Mol Ther. 2007 Feb;9(1):86-91. PubMed PMID: 17330406.
10: Gomulski LM, Brogna S, Babaratsas A, Gasperi G, Zacharopoulou A, Savakis C, Bourtzis K. Molecular basis of the size polymorphism of the first intron of the Adh-1 gene of the mediterranean fruit fly, Ceratitis capitata. J Mol Evol. 2004 Jun;58(6):732-42. PubMed PMID: 15461430.

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